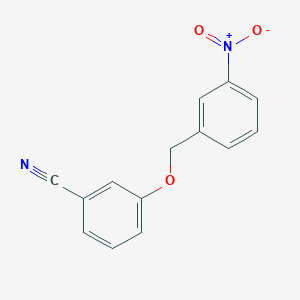

3-(3-Nitrobenzyloxy)benzonitrile

Description

3-(3-Nitrobenzyloxy)benzonitrile is a benzonitrile derivative featuring a nitrobenzyloxy substituent at the meta position of the benzene ring. The compound combines a nitrile group (-CN) with a nitro (-NO₂) and benzyloxy (-OCH₂C₆H₅) moiety, which confer unique electronic and steric properties.

Properties

IUPAC Name |

3-[(3-nitrophenyl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c15-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)16(17)18/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOUACYQBDIRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrobenzyloxy)benzonitrile typically involves the reaction of 3-nitrobenzyl alcohol with 3-cyanophenol in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Potassium carbonate or sodium hydroxide

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures, typically around 100-120°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrobenzyloxy)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: 3-(3-Aminobenzyloxy)benzonitrile

Substitution: Various substituted benzonitriles depending on the nucleophile used

Oxidation: Benzoic acid derivatives

Scientific Research Applications

3-(3-Nitrobenzyloxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrobenzyloxy)benzonitrile involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon.

Comparison with Similar Compounds

Key Structural Features:

- Nitrile group : Enhances polarity and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .

- Nitro group : Electron-withdrawing, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Benzyloxy group : Provides steric bulk and modulates solubility in organic solvents .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Comparative Insights:

Electronic Effects :

- The nitro group in this compound and its analogs (e.g., 3-nitrobenzonitrile) strongly withdraws electrons, increasing acidity of adjacent protons and enhancing reactivity in nucleophilic substitutions .

- Methoxy groups (e.g., in 4-methoxy-3-nitrobenzonitrile) donate electrons, reducing electrophilicity compared to nitro-substituted derivatives .

Biological Activity: Benzonitriles with nitro and heterocyclic substituents (e.g., oxadiazoles in ) show promise as enzyme inhibitors (e.g., GSK-3 for Alzheimer’s disease) . Hydroxybenzonitriles (e.g., 3-hydroxybenzonitrile) are utilized in antioxidant synthesis due to radical-scavenging phenolic groups .

Physicochemical Properties: Melting Points: Nitro-substituted derivatives (e.g., 4-methoxy-3-nitrobenzonitrile, mp 125–126°C) exhibit higher melting points than non-polar analogs due to dipole-dipole interactions . Solubility: Benzyloxy groups enhance lipophilicity, making this compound more soluble in organic solvents than polar hydroxybenzonitriles .

Synthetic Challenges :

- Steric hindrance from the benzyloxy group complicates coupling reactions, requiring optimized conditions (e.g., high-temperature Suzuki reactions) .

- Nitrile stability : Hydrolysis of nitriles to amides or carboxylic acids necessitates controlled conditions (e.g., enzymatic catalysis with nitrilases) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Nitrobenzyloxy)benzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nitration of a benzyloxy precursor followed by coupling with benzonitrile. For example, analogous compounds (e.g., 3-chloro-4-methylbenzonitrile) are synthesized via sequential nitration, chlorination, and substitution reactions. Optimization includes using catalysts (e.g., Pd-based for cross-coupling) and controlled temperatures (60–80°C) in polar aprotic solvents like DMF to minimize byproducts .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to enhance final product purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize the structural features of this compound?

- NMR Analysis : The nitro group (NO₂) causes deshielding in H NMR (δ 8.0–8.5 ppm for aromatic protons adjacent to NO₂). In C NMR, the nitrile carbon appears at ~115 ppm. For analogs like 3-nitrobenzonitrile, FT-IR shows strong C≡N stretching at ~2230 cm⁻¹ and NO₂ asymmetric/symmetric vibrations at 1520 and 1350 cm⁻¹ .

- Validation : Compare spectral data with computational predictions (e.g., DFT) to confirm assignments .

Q. What are the primary reactivity patterns of this compound under nucleophilic or reducing conditions?

- Nucleophilic Substitution : The nitro group deactivates the benzene ring, but the benzyloxy moiety can undergo substitution with strong nucleophiles (e.g., amines) under acidic conditions. For example, in 3-chlorobenzonitrile derivatives, chloro groups are replaced by methoxy or amino groups using NaOMe or NH₃ .

- Reduction : The nitrile group can be reduced to an amine (e.g., using LiAlH₄), while the nitro group may be selectively reduced to NH₂ with H₂/Pd-C. Monitor selectivity via controlled reagent stoichiometry .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

- Strategies : Formulate as a hydrochloride salt (analogous to 3-(Morpholin-2-yl)benzonitrile hydrochloride) to enhance water solubility. Use co-solvents (e.g., DMSO ≤1% v/v) or liposomal encapsulation to maintain bioactivity .

- Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using LC-MS over 24 hours .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Approach : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For instance, if a derivative shows inhibition in enzyme assays but not in cellular models, assess membrane permeability via logP calculations or PAMPA assays .

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify assay-specific variables (e.g., pH, serum proteins) that modulate activity .

Q. How do computational methods (e.g., DFT, molecular docking) aid in predicting the reactivity and target interactions of this compound?

- DFT Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group in 3-nitrobenzonitrile derivatives is highly electrophilic, guiding functionalization strategies .

- Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Compare results with experimental IC₅₀ values to validate predictive accuracy .

Q. What role do electronic properties of this compound play in materials science applications, such as organic semiconductors?

- Insights : The electron-withdrawing nitro and nitrile groups enhance electron affinity, making the compound suitable as an n-type semiconductor. Compare HOMO/LUMO levels (calculated via DFT) with hole/electron transport materials (e.g., PCBM) to assess compatibility .

- Experimental Validation : Measure charge carrier mobility using space-charge-limited current (SCLC) in thin-film devices .

Q. How can multi-step synthesis of this compound derivatives be streamlined to minimize intermediate purification?

- Optimization : Use one-pot reactions or flow chemistry (e.g., continuous nitration and coupling) to reduce isolation steps. For example, in analogous syntheses, flow reactors improved yield by 20% while reducing solvent waste .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.